Product packaging for Isobutyl decanoate(Cat. No.:CAS No. 30673-38-2)

Isobutyl decanoate

Cat. No.: B1672221
CAS No.: 30673-38-2
M. Wt: 228.37 g/mol
InChI Key: AXTPGRJJIGEOOY-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Organic Compounds

Esters are a significant class of organic compounds characterized by the presence of a carboxylate group (-COO-) where the hydrogen of the carboxyl group is replaced by an alkyl or aryl group. This functional group is formed from the reaction of a carboxylic acid and an alcohol. Isobutyl decanoate (B1226879) is a fatty acid ester, specifically a decanoate ester, derived from the saturated medium-chain fatty acid, decanoic acid, and the branched-chain primary alcohol, isobutanol. ebi.ac.ukatamanchemicals.com

The synthesis of esters like isobutyl decanoate can be achieved through various methods, including the direct acid-catalyzed esterification of the corresponding carboxylic acid and alcohol. Isobutanol itself is used as a reagent in organic reactions and can be employed in the lipase-catalyzed production of biodiesel, acting as a catalyst for the liquid-phase esterification of acetic acid by ion-exchange resins. fishersci.at Decanoic acid is a saturated fatty acid found naturally in sources like coconut and palm oil and is used in organic synthesis. fishersci.comfishersci.co.uk The formation of this compound from these precursors exemplifies a fundamental reaction in organic chemistry.

Overview of Research Significance and Applications

This compound is primarily noted in research for its presence as a volatile compound in various natural sources and its potential applications stemming from these occurrences. It has been identified as a component contributing to the aroma profile of certain foods and beverages. Research has explored its presence in alcoholic beverages such as apple brandy, grape brandy, cider, cognac, rum, and whiskey. thegoodscentscompany.comnih.gov It has also been detected in fruits like apple, banana, cape gooseberry, and in apple and banana juice. thegoodscentscompany.com

Beyond its role as a flavor or fragrance constituent, this compound has been investigated in biological contexts. For instance, it has been identified as a volatile compound in artisanal cheeses, contributing to their characteristic profiles. semanticscholar.org Furthermore, research on stingless bees has identified hexyl decanoate as a trail pheromone, and while this compound is a different ester, studies on bee secretions have analyzed various esters, including this compound, in this context. researchgate.net This highlights the relevance of fatty acid esters in chemical ecology and biological signaling.

In research settings, this compound is utilized as a biochemical reagent and an organic compound for life science-related research. medchemexpress.com Its use in experimental settings underscores its value as a tool for investigating biological systems and chemical processes.

Historical Context of this compound Investigations

Investigations into this compound have largely been driven by its identification as a volatile component in natural products, particularly in the food and beverage industry, and more recently, in biological systems. Early research likely focused on the isolation and identification of volatile organic compounds responsible for the sensory characteristics of various products. The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) has been crucial in detecting and quantifying compounds like this compound in complex mixtures. semanticscholar.orgmdpi.com

The study of flavor compounds in alcoholic beverages, for example, has a history spanning several decades, with this compound being one of many esters identified. nih.gov More recent research has extended to exploring the role of volatile compounds in the microbial fermentation process and their contribution to the final product's aroma profile. nus.edu.sgoup.comresearchgate.net The identification of this compound in biological secretions, such as those of insects, represents a more recent avenue of research, highlighting its potential significance in chemical communication and behavior. researchgate.net The ongoing research into its occurrence and properties continues to expand our understanding of its significance in both chemical and biological domains.

Key Properties of this compound

PropertyValueSource
Empirical FormulaC₁₄H₂₈O₂ sigmaaldrich.com
Molecular Weight228.37 g/mol sigmaaldrich.com
CAS Number30673-38-2 sigmaaldrich.com
AppearanceColorless clear liquid perflavory.com
Boiling Point265.00 to 268.00 °C @ 760.00 mm Hg (est) perflavory.com
Flash Point115.00 °C (TCC) perflavory.com
Specific Gravity0.85200 to 0.86900 @ 25.00 °C perflavory.com
Refractive Index1.42400 to 1.43100 @ 20.00 °C perflavory.com
logP (o/w)5.724 (est) perflavory.com
SolubilitySoluble in alcohol, Insoluble in water perflavory.com

Occurrence of this compound in Selected Sources

SourceTypeReference
Apple fruitNatural Product thegoodscentscompany.com
Apple juiceNatural Product thegoodscentscompany.com
Banana fruitNatural Product thegoodscentscompany.com
Brandy (apple, grape)Alcoholic Beverage thegoodscentscompany.comnih.gov
CiderAlcoholic Beverage thegoodscentscompany.comnih.gov
CognacAlcoholic Beverage thegoodscentscompany.comnih.gov
Cape gooseberry fruitNatural Product thegoodscentscompany.com
RumAlcoholic Beverage thegoodscentscompany.comnih.gov
WhiskeyAlcoholic Beverage thegoodscentscompany.comnih.gov
Artisanal Minas cheeseFood Product semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B1672221 Isobutyl decanoate CAS No. 30673-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14(15)16-12-13(2)3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTPGRJJIGEOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067566
Record name Isobutyl decanoate
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Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30673-38-2
Record name Isobutyl decanoate
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Record name Isobutyl decanoate
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Record name Decanoic acid, 2-methylpropyl ester
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Record name Isobutyl decanoate
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Record name Isobutyl decanoate
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Record name ISOBUTYL DECANOATE
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Synthesis and Production Methodologies of Isobutyl Decanoate

Chemical Synthesis Approaches

Chemical synthesis of isobutyl decanoate (B1226879) typically relies on esterification reactions, which can be carried out using conventional techniques or advanced catalytic methods.

Conventional Esterification Techniques

Conventional esterification processes involve the reaction of a carboxylic acid with an alcohol, often under acidic conditions, to form an ester and water. This reaction is typically reversible and equilibrium-limited. researchgate.net To achieve high conversions, strategies such as using an excess of one reactant or removing water as it is formed are often employed. researchgate.net For the synthesis of isobutyl decanoate, this would involve the reaction between decanoic acid and isobutanol. Conventional methods for ester synthesis, such as the Fischer esterification, are well-established and can be applied. researchgate.netatamanchemicals.com

Advanced Catalytic Syntheses

To improve efficiency, reaction rates, and yields, advanced catalytic methods have been developed for esterification reactions.

Acid-Catalyzed Esterification Processes

Acid catalysts are commonly used in the synthesis of esters. These catalysts facilitate the reaction by protonating the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. europa.eu Both homogeneous and heterogeneous acid catalysts can be employed. Homogeneous acid catalysts, such as sulfuric acid, are effective but can be corrosive and difficult to separate from the reaction mixture, leading to wastewater generation. academie-sciences.fr Heterogeneous solid acid catalysts, such as ion-exchange resins like Amberlyst 15 or nano sulfated-TiO₂, offer advantages in terms of separation and reusability. researchgate.netacademie-sciences.frresearchgate.net Studies on the acid-catalyzed esterification of decanoic acid with alcohols, such as methanol, using catalysts like Amberlyst 15 have been conducted to investigate reaction kinetics and optimize parameters like catalyst loading, temperature, and molar ratio. researchgate.net Nano sulfated-TiO₂ has also shown high catalytic activity in the esterification of various fatty acids, including capric (decanoic) acid, with alcohols under solvent-free conditions, achieving high yields. academie-sciences.fr

Sonochemical-Assisted Esterification

Sonochemical-assisted esterification utilizes ultrasound irradiation to enhance the reaction rate and yield. The application of ultrasound creates cavitation bubbles in the liquid, which can lead to localized high temperatures and pressures upon collapse, promoting the reaction. tandfonline.comtandfonline.com This technique has been explored for the synthesis of various esters from fatty acids and alcohols, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). tandfonline.comtandfonline.com Sonochemical methods can offer advantages such as shorter reaction times and milder conditions compared to conventional heating methods. tandfonline.comtandfonline.com While specific studies on sonochemical synthesis of this compound were not extensively detailed in the search results, the application of this technique to the esterification of decanoic acid with isobutanol catalyzed by an acid is a plausible approach based on the successful synthesis of other aliphatic esters. tandfonline.comtandfonline.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis, particularly using enzymes like lipases, offers an environmentally friendly alternative for ester synthesis. Lipases are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous environments. jmbfs.org

Cutinase-Catalyzed Ester Synthesis

Enzymatic synthesis offers a milder and more selective approach compared to traditional chemical methods. nih.gov Cutinases, a type of serine esterase, have shown potential in catalyzing esterification reactions. nih.govjmb.or.krgoogle.comnih.gov These enzymes possess a Ser-His-Asp catalytic triad (B1167595) and are known to hydrolyze lipid polymers like cutin. nih.govjmb.or.krnih.gov In non-aqueous environments, cutinases can perform esterification and transesterification reactions. nih.govjmb.or.kr While research specifically on cutinase-catalyzed synthesis of this compound is not extensively detailed in the provided results, studies on the synthesis of other fatty acid esters using cutinases from sources like Rhodococcus bacteria demonstrate the general applicability of this enzymatic approach for producing fruity flavor compounds, including decanoate esters. nih.govjmb.or.kr

Optimization of Biocatalytic Reaction Parameters

Optimizing reaction parameters is crucial for achieving high conversion rates and yields in biocatalytic ester synthesis. Factors such as enzyme concentration, substrate concentration and molar ratios, reaction temperature and time, and the solvent system significantly influence the efficiency of the process. nih.govmdpi.comresearchgate.net

Enzyme Concentration and Activity Profiles

The concentration and activity of the enzyme directly impact the reaction rate. Higher enzyme loading generally leads to increased conversion rates, up to a certain point where mass transfer limitations or enzyme aggregation may occur. mdpi.comnus.edu.sg Studies on enzymatic esterification highlight the importance of optimizing enzyme loading to achieve maximum conversion. mdpi.comresearchgate.netnus.edu.sg

Substrate Concentration and Molar Ratios

The concentrations and molar ratios of the substrates (decanoic acid and isobutanol) play a critical role in the equilibrium-controlled esterification reaction. mdpi.com An excess of one substrate can drive the reaction towards product formation, although high concentrations of both substrates or products can sometimes lead to enzyme inhibition. mdpi.comresearchgate.net Research on enzymatic ester syntheses in solvent-free systems indicates that the molar ratio of acid to alcohol and the biocatalyst loading are key parameters for optimization. mdpi.com A concept called Substrate-Enzyme Relation (SER) has been developed to help predict optimal reaction conditions based on the molar ratio and enzyme loading. mdpi.comresearchgate.net

Reaction Temperature and Time Kinetics

Temperature affects enzyme activity and reaction kinetics. Each enzyme has an optimal temperature range for activity. nih.govacs.org Reaction time is also a critical parameter, as the conversion increases over time until equilibrium is reached or the enzyme deactivates. mdpi.comresearchgate.net Studies on enzymatic esterification demonstrate that optimizing reaction temperature and time is essential for maximizing conversion. mdpi.comresearchgate.net For instance, research on isobutyl propionate (B1217596) synthesis using immobilized lipase (B570770) showed optimal conversion at a specific temperature and reaction time. researchgate.net

Solvent System Influence on Biocatalysis

The choice of solvent system can significantly impact enzymatic esterification. Solvent-free systems are gaining popularity due to their environmental friendliness and potential for increased volumetric productivity. mdpi.com In solvent-free systems, the substrates themselves form the reaction medium. mdpi.com The presence of even small amounts of water, a byproduct of esterification, can affect enzyme activity and stability. mdpi.com While organic solvents can be used, solvent-free systems or those with minimal solvent offer advantages in downstream processing and waste reduction. mdpi.comresearchgate.net

Metabolic Engineering for Microbial Biosynthesis

Metabolic engineering of microorganisms presents an alternative route for the biosynthesis of various compounds, including fatty acid esters. google.comnih.gov This approach involves modifying microbial pathways to produce target molecules from renewable carbon sources. google.comnih.gov While the provided search results discuss metabolic engineering for the production of branched-chain fatty acid esters and isobutanol, the general principles can be applied to the biosynthesis of this compound. ebi.ac.ukgoogle.comnih.govnih.govd-nb.info This would likely involve engineering microbial strains to produce both decanoic acid and isobutanol, followed by enzymatic esterification within the cell or in a separate step. ebi.ac.ukgoogle.comnih.gov Challenges in microbial biosynthesis of such compounds can include product toxicity to the host organism and efficient recovery of the product from the fermentation medium. google.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound121738
Decanoic acid2969
Isobutanol6357
Isoamyl decanoate3038105
Propyl decanoate14146
Ethyl decanoate11197
Butyl decanoate8179
Isobutyl propionate15493
Methyl decanoate11205

Data Tables

While specific quantitative data tables for this compound synthesis optimization were not consistently available across the search results, the principles and findings from studies on similar enzymatic esterifications can be illustrated in a generalized format.

Table 1: Generalized Effect of Parameters on Enzymatic Esterification Conversion

ParameterTrend Increasing ParameterExpected Effect on Conversion (within optimal range)Notes
Enzyme ConcentrationIncreaseIncreaseSubject to diffusion limitations/inhibition
Substrate Molar RatioOptimization RequiredMaximize at optimal ratioDepends on specific substrates
Reaction TemperatureIncreaseIncrease (up to optimum)Enzyme activity is temperature-dependent
Reaction TimeIncreaseIncrease (up to equilibrium)Reaction rate decreases over time
Water ConcentrationIncreaseDecreaseWater drives equilibrium towards hydrolysis
Solvent Polarity (in non-polar solvents)IncreaseCan affect substrate solubility and enzyme activitySolvent-free systems often preferred

This table represents generalized trends observed in enzymatic esterification reactions and should be interpreted in the context of specific enzyme-substrate systems. Detailed optimization studies are required to determine the precise optimal conditions for this compound synthesis.

Engineering Microbial Pathways for Branched-Chain Fatty Acid Ester Production

Engineering microbial pathways for the production of branched-chain fatty acid esters (FABCEs), including this compound, often involves combining elements from different metabolic routes naturally present in the host organism or introduced heterologously. A common strategy involves integrating the branched-chain amino acid biosynthetic pathway with the fatty acid biosynthetic pathway wikipedia.orgflybase.org. This approach leverages the intermediates of branched-chain amino acid synthesis, such as 2-keto acids, as precursors for the alcohol moiety of the ester wikipedia.orgflybase.orglipidmaps.org. For instance, the valine and leucine (B10760876) biosynthetic pathways can generate 2-ketoisovalerate and 2-ketoisocaproate, which can then be converted to branched-chain alcohols like isobutanol and isoamylol through the action of specific enzymes wikipedia.orgflybase.org.

Engineered Escherichia coli and Pichia pastoris strains have been explored as microbial factories for FABCE production wikipedia.orgflybase.orgnih.gov. By modifying these hosts, researchers have achieved de novo biosynthesis of FABCEs and branched fatty acid branched-chain esters (BFABCEs) wikipedia.orgflybase.org. The modular nature of these engineered pathways allows for optimization of different segments, such as α-keto acid synthesis, acyl-ACP generation, and alcohol formation, to enhance productivity and specificity nih.gov.

Identification and Manipulation of Key Enzymes (e.g., Wax Ester Synthase/Acyl-Coenzyme A: Diacylglycerol Acyltransferase)

A crucial enzymatic step in the microbial synthesis of fatty acid esters is the esterification of a fatty acyl-CoA with an alcohol. This reaction is typically catalyzed by enzymes belonging to the wax ester synthase/acyl-Coenzyme A: diacylglycerol acyltransferase (WS/DGAT) family wikipedia.orgflybase.orgwikipedia.orgfishersci.atwikipedia.orglipidmaps.org. These bifunctional enzymes are known for their ability to synthesize both wax esters (from fatty acyl-CoA and fatty alcohol) and triacylglycerols (from fatty acyl-CoA and diacylglycerol) wikipedia.orgfishersci.atwikipedia.org.

WS/DGAT enzymes exhibit remarkable substrate promiscuity, accepting a broad range of fatty acyl-CoA substrates and alcohol or diacylglycerol acceptors fishersci.atlipidmaps.org. This broad specificity makes them valuable tools in metabolic engineering for producing various fatty acid esters, including those with branched-chain alcohol moieties like isobutanol wikipedia.orgflybase.orglipidmaps.org. Heterologous expression of WS/DGAT from organisms like Acinetobacter baylyi ADP1 in chassis strains such as E. coli and Saccharomyces cerevisiae has been successfully demonstrated, leading to the in vivo production of fatty acid esters with different alcohol substrates wikipedia.orgfishersci.atlipidmaps.org. Different WS/DGAT enzymes can also exhibit varying preferences for alcohol chain lengths, which can be exploited to tailor the production of specific esters nih.gov.

Precursor Metabolite Supply and Flux Balancing Strategies

Efficient microbial production of this compound necessitates an adequate supply of both decanoic acid (in the form of decanoyl-CoA) and isobutanol precursors. Metabolic engineering strategies are often employed to enhance the intracellular pools of these molecules and balance the metabolic flux towards ester synthesis.

Increasing the supply of fatty acyl-CoAs, the activated form of fatty acids required for esterification, is a key strategy. This can involve enhancing the synthesis of central metabolic intermediates like acetyl-CoA and malonyl-CoA, which are fundamental building blocks for fatty acid biosynthesis nih.govuni.lu. Genetic manipulations targeting enzymes involved in these pathways can redirect metabolic flux towards fatty acid production nih.gov. Additionally, strategies to increase the availability of branched-chain alcohol precursors, such as isobutanol, are implemented. This often involves overexpressing key enzymes in the branched-chain amino acid biosynthetic pathway that lead to the formation of the corresponding alcohols wikipedia.orgflybase.orgnih.gov.

Balancing the metabolic flux between precursor synthesis and ester formation is crucial to prevent the accumulation of toxic intermediates and maximize product yield fishersci.atnih.gov. Strategies may include optimizing the expression levels of the WS/DGAT enzyme and the enzymes involved in precursor synthesis, as well as compartmentalizing specific pathway steps within the cell nih.govuni.lu.

Cellular Impact of Intracellular Ester Accumulation

The accumulation of intracellular esters, such as wax esters and triacylglycerols, is a common feature in many microorganisms, serving as a form of carbon and energy storage, particularly under nutrient-limiting conditions fishersci.comnih.govnih.gov. These neutral lipids are typically stored in intracellular lipid droplets fishersci.comnih.govnih.govwikipedia.org.

While the accumulation of moderate levels of intracellular lipids can be a natural cellular process, the overproduction of heterologous esters like this compound in engineered strains can potentially exert cellular stress. High concentrations of intracellular esters might affect membrane integrity, disrupt cellular processes, or lead to the formation of excessively large lipid droplets that can impact cell viability and productivity nih.gov. Understanding the cellular response to intracellular ester accumulation, including the mechanisms of lipid droplet formation and the potential for cytotoxicity, is important for designing robust and high-yielding microbial cell factories fishersci.comnih.govwikipedia.org. Research in this area explores how microbes manage and store these accumulated lipids and how genetic or environmental modifications can mitigate potential negative impacts fishersci.com.

Analytical Chemistry and Advanced Characterization of Isobutyl Decanoate

Chromatographic Separation and Detection Methods

The analysis of isobutyl decanoate (B1226879) often relies on chromatographic techniques due to its volatile or semi-volatile nature and its presence within complex mixtures of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including esters like isobutyl decanoate. GC-MS separates components of a sample based on their boiling points and interaction with the stationary phase in a gas chromatography column, while the mass spectrometer detects and identifies the eluting compounds based on their mass-to-charge ratio fragments researchgate.netmdpi.com.

This compound has been identified and analyzed using GC-MS in various studies investigating the volatile profiles of different matrices. For instance, it was detected in the analysis of volatile organic compounds in a greengage alcoholic beverage using HS-SPME-GC-MS nih.gov. The NIST Chemistry WebBook also provides information on the mass spectrum of n-Capric acid isobutyl ester, another name for this compound, obtained by electron ionization GC-MS nist.gov. The Human Metabolome Database (HMDB) also includes GC-MS spectra for this compound ucdavis.edu.

The application of GC-MS allows for both the qualitative identification of this compound through comparison of its mass spectrum and retention time to authentic standards or spectral libraries, and quantitative analysis by measuring the peak area or height relative to an internal standard or calibration curve researchgate.netmdpi.com. Studies on the quantitative analysis of esters in various products frequently employ GC-MS researchgate.net.

Application of Multidimensional Gas Chromatography-Mass Spectrometry

Multidimensional Gas Chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers enhanced separation capabilities compared to one-dimensional GC-MS, particularly for complex samples where co-elution of compounds can occur nih.govembrapa.brnih.gov. This technique uses two capillary columns with different stationary phases, providing increased peak capacity and improved resolution nih.govresearchgate.net.

While specific studies detailing the GCxGC-MS analysis solely of this compound are not extensively highlighted in the search results, the technique is applied to the analysis of complex volatile profiles in matrices where this compound or similar esters are present, such as wines embrapa.brmdpi.comoup.com. GCxGC-TOFMS (Time-of-Flight Mass Spectrometry) has been used for the untargeted study and quantification of volatile compounds in complex samples, demonstrating its ability to resolve and identify a large number of trace compounds nih.govembrapa.br. The improved separation offered by GCxGC can be crucial for accurately quantifying this compound in matrices containing numerous other volatile compounds with similar chromatographic properties.

Sample Preparation Protocols for Complex Matrices

The accurate analysis of this compound in complex matrices requires effective sample preparation techniques to isolate and concentrate the analyte while minimizing matrix interference.

Headspace Solid-Phase Microextraction (HS-SPME) Techniques

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and efficient sample preparation technique for the analysis of volatile and semi-volatile compounds in various matrices, including food and beverages nih.govembrapa.brsemanticscholar.orgresearchgate.netmdpi.comnih.govnih.gov. This solvent-free technique involves exposing a coated fiber to the headspace above a sample, allowing volatile analytes to adsorb onto the fiber coating nih.gov. The fiber is then inserted into the GC injector, where the analytes are thermally desorbed and transferred to the GC column for separation and detection nih.gov.

HS-SPME has been successfully applied in the analysis of this compound in complex samples like greengage alcoholic beverage nih.gov. Various parameters of the HS-SPME method, such as fiber coating type, extraction temperature, extraction time, and salt addition, can be optimized to enhance the extraction efficiency of target analytes nih.govsemanticscholar.orgmdpi.comnih.goviastate.edu. Commonly used SPME fiber coatings for volatile compounds include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), Carboxen (CAR), and combinations thereof, such as DVB/CAR/PDMS nih.govembrapa.brresearchgate.netmdpi.comnih.gov. Studies have shown that DVB/CAR/PDMS fibers exhibit strong extraction capacity for volatile compounds in various food matrices researchgate.netnih.gov.

Optimization studies for HS-SPME of volatile compounds in complex matrices often involve evaluating the impact of temperature, time, and salt concentration on extraction efficiency nih.govsemanticscholar.orgnih.gov. For instance, in the analysis of volatile compounds in brandy, optimal HS-SPME conditions were determined to be 50°C for 30 minutes with the addition of 2.0 g of salt semanticscholar.org. Another study on Chinese liquor (Baijiu) optimized HS-SPME parameters, finding that dilution of the sample, salt addition, extraction time, and temperature significantly influenced the extraction of trace compounds nih.gov.

Chemometric and Multivariate Statistical Analysis of Analytical Data

Chemometric and multivariate statistical analysis are essential tools for processing and interpreting the complex data generated from chromatographic analysis of samples containing this compound, especially when comparing multiple samples or identifying patterns related to its presence and concentration mdpi.comoup.comnih.gov.

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly applied to GC-MS and GCxGC-MS data to explore relationships between samples and identify variables (compounds) that contribute most to the observed variations mdpi.comoup.com. PCA can help visualize clustering of samples based on their volatile profiles and identify potential outliers oup.com. PLS can be used to build calibration models correlating chromatographic data with other properties or classifications of the samples oup.com.

Chemometrics has been used in studies analyzing volatile compounds in wine by GC-MS to evaluate the performance of different analytical parameters and correlate volatile profiles with wine characteristics oup.com. In the context of multidimensional GCxGC-TOFMS data, chemometric analysis, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), has been successfully applied to differentiate samples from different origins based on their volatile compound profiles, with Variable Importance in Projection (VIP) values used to identify compounds significantly contributing to the differentiation mdpi.com. Chemometric analysis has also been applied to GC/MS data of volatile constituents from plant extracts to show segregate clustering based on extraction methods and identify discriminating compounds nih.gov.

The application of these statistical methods to chromatographic data of samples containing this compound allows for a deeper understanding of its relationship with other volatile compounds and its potential role in differentiating samples based on factors such as origin, processing methods, or storage conditions.

Biological Research Applications and Functional Roles of Isobutyl Decanoate

Utilization as a Biochemical Reagent in Life Science Research

Isobutyl decanoate (B1226879) has found utility as a biochemical reagent in various life science research applications. medchemexpress.comchemsrc.comchemondis.comchemicalbook.com It can be employed as a biological material or organic compound for research purposes. medchemexpress.comchemsrc.comchemondis.comchemicalbook.com For instance, isobutyl decanoate was used as a solvent in a liniment containing salicylates, which was applied topically in a study investigating the metabolites of these salicylates in plasma. ebi.ac.uk This indicates its role as a vehicle or solvent in studies involving the delivery or analysis of other compounds in biological contexts.

Functional Roles as a Volatile Compound in Biological Systems

This compound functions as a volatile compound in various biological systems, notably contributing to the aroma and flavor profiles of fermented products.

Characterization as a Fruity Flavor Compound

Esters, including this compound, are often characterized by fruity aromas and flavors. mdpi.comsolubilityofthings.com In the context of fermented beverages, esters are considered important volatile aroma components that contribute desirable fruity, candy, and perfume-like characteristics. nih.gov While specific descriptions for this compound's flavor profile were not extensively detailed in the search results beyond its classification as an ester and its presence in fruity beverages, esters in general are known for their fruity notes. nih.govmdpi.comsolubilityofthings.com For example, other ethyl esters like ethyl butanoate and ethyl decanoate are described as having fruity and floral aromas. mdpi.comsemanticscholar.org

Sensory Evaluation and Odor Activity Value (OAV) Determination

Compound Information

Compound NamePubChem CID
This compound121738
Isobutanol6352
Decanoic acid2969
Ethyl acetate (B1210297)885
Isoamyl acetate31272
Ethyl hexanoate7784
Ethyl octanoate8176
Ethyl decanoate7622
2-phenylethanol6054
Ethyl butanoate7762
Acetic acid176
Propionic acid1032
Butyric acid264
Isobutyric acid6590
Valeric acid8001
2-methylbutyric acid10969
Hexanoic acid8892
Octanoic acid370
Nonanoic acid8921
Isoamyl alcohol31290
1-hexanol8103
Ethyl laurate8206
Ethyl nonanoate10989
Ethyl palmitate10465
Ethyl heptanoate7795
Ethyl dodecanoate10967
Phenylethyl acetate8873
Isopropyl palmitate25263-97-2 (CAS)
Benzylcarbinyl CaproateNot found directly, likely an ester of benzyl (B1604629) alcohol and caproic acid
Ethyl 9-decenoate5365378
Isopentyl formate13688
2-methylpropyl butanoate13906
Amyl isovalerate13689
β-cyclocitral643441
3-methylbutanal8896
Propanal528
2-pentanone6546
β-damascenone442053
Hexyl alcohol8103
(Z)-3-hexen-1-ol5281168
Butyl lactate2317-00-2 (CAS)
2-phenyl-1-propanol16473
Acetaldehyde177
1-propanol701
2-methyl-1-butanol6559
3-methyl-1-butanol31290
Methanol887
2-butanol7843
Ethyl 2-hydroxypropanoate13786
Decanal31253
Octanal8908
(E)-2-nonenal445638
(E)-2-decanal5283395
(E)-2-octenal5283396
Glycerol753

Interactive Data Table Example (Illustrative - based on potential data structure, actual data points would be needed)

Fermented BeverageThis compound Concentration (mg/L)Associated Aroma Notes (if specified)
Greengage Beverage (Strain A)5.16 ± 0.03 nih.govBaked apple (associated with this compound in one study) nih.gov
Plum Distillate (Filtered)Varied based on filtration method researchgate.netNot specified directly for this compound in this context researchgate.net
Wine (General)Trace concentrations nih.govmdpi.comFruity, floral (general ester characteristics) nih.govmdpi.comsemanticscholar.org

Metabolism and Biochemical Pathways of Isobutyl Decanoate

Endogenous Biosynthesis Pathways

The endogenous biosynthesis of esters like isobutyl decanoate (B1226879) can occur through enzymatic mechanisms involving esterases or alcohol acyltransferases. The availability of precursor molecules, such as decanoic acid and isobutanol, is a key factor in these pathways.

Esterase-Dependent Biosynthesis Mechanisms

Esterases, enzymes known primarily for their role in hydrolysis, can also catalyze esterification reactions, particularly in non-aqueous or low-water environments. nih.govresearchgate.net This reversible activity allows esterases to facilitate the formation of esters from free fatty acids and alcohols. While the specific role of esterases in the de novo biosynthesis of isobutyl decanoate in biological systems is not as extensively documented as their hydrolytic function, their catalytic promiscuity suggests a potential role in such synthetic processes, especially in specific cellular compartments or environments where conditions favor ester formation. nih.gov

Alcohol Acyltransferase-Dependent Biosynthesis Mechanisms

Alcohol acyltransferases (AATs) are a group of enzymes specifically known to catalyze the formation of esters by coupling an acyl-CoA molecule with an alcohol. nih.govfrontiersin.orgoup.comdntb.gov.ua This process typically involves the transfer of an acyl group from acyl-CoA to an alcohol, releasing coenzyme A and forming the ester. nih.govfrontiersin.orgoup.comdntb.gov.ua While much research on AATs has focused on the synthesis of acetate (B1210297) esters and ethyl esters of medium-chain fatty acids, the general mechanism catalyzed by AATs could theoretically lead to the formation of this compound if the specific enzyme has activity towards decanoyl-CoA and isobutanol. nih.govfrontiersin.orgfrontiersin.orgnih.gov Studies in organisms like Saccharomyces cerevisiae have identified AATs involved in the production of various ethyl esters of medium-chain fatty acids, suggesting the existence of enzymatic machinery capable of handling fatty acyl-CoA substrates of relevant chain lengths. frontiersin.orgfrontiersin.orgnih.gov The substrate specificity of different AATs varies, and the presence of an AAT with specificity for decanoyl-CoA and isobutanol would be required for this pathway to be significant in this compound biosynthesis. nih.gov

Derivation from Precursor Metabolites (e.g., Branched-Chain Amino Acid Pathways)

The alcohol component of this compound, isobutanol, can be derived from the metabolism of branched-chain amino acids (BCAAs), specifically valine. fao.orgresearchgate.netresearchgate.netoup.comresearchgate.netd-nb.infonih.govwikipedia.orgnih.gov The Ehrlich pathway, found in various microorganisms including yeast, is a known route for the conversion of BCAAs into their corresponding higher alcohols. researchgate.netoup.comresearchgate.net In this pathway, valine is transaminated to α-ketoisovalerate, which is then decarboxylated to isobutyraldehyde (B47883) and subsequently reduced to isobutanol. researchgate.netd-nb.infonih.govwikipedia.org

The decanoic acid component is a medium-chain fatty acid. Fatty acids are synthesized through fatty acid biosynthesis pathways, which involve the stepwise elongation of a growing acyl chain by the addition of two-carbon units derived from acetyl-CoA. researchgate.netnih.gov Decanoic acid (C10) is synthesized through these elongation processes.

Therefore, the biosynthesis of this compound can be conceptually linked to the metabolic pathways that produce its precursors: the branched-chain amino acid pathway (for isobutanol) and the fatty acid biosynthesis pathway (for decanoic acid). The esterification of these precursors, potentially catalyzed by esterases or AATs, would then yield this compound. nih.gov Research in metabolic engineering has explored combining these pathways in microorganisms to produce branched-chain fatty acid esters, including isobutyl esters of fatty acids, by leveraging the valine biosynthetic pathway for the alcohol component and fatty acid biosynthetic pathways for the acyl component. d-nb.info

Biotransformation and Degradation Mechanisms

The primary mechanism for the biotransformation and degradation of this compound in biological systems is enzymatic hydrolysis.

Enzymatic Hydrolysis to Corresponding Decanoic Acid and Isobutanol

Esters are susceptible to hydrolysis, a reaction where the ester bond is cleaved by the addition of water, yielding the parent carboxylic acid and alcohol. europa.eueuropa.eucore.ac.uk In biological systems, this reaction is typically catalyzed by esterases, including lipases. nih.govresearchgate.neteuropa.eueuropa.eu this compound is hydrolyzed by esterases to produce decanoic acid and isobutanol. ebi.ac.ukebi.ac.ukeuropa.eueuropa.eu This enzymatic hydrolysis can occur in various locations depending on the route of exposure, such as the gastrointestinal tract after oral ingestion or in tissues after absorption into the systemic circulation. europa.eueuropa.eu

Data from studies on the hydrolysis of similar fatty acid esters by esterases support this mechanism. For example, studies on isopropyl isostearate, another fatty acid ester, indicate enzymatic hydrolysis yielding isopropyl alcohol and isostearic acid. europa.eu Similarly, research on ethyl esters of medium-chain fatty acids demonstrates their hydrolysis by esterases. frontiersin.orgfrontiersin.orgnih.gov

Subsequent Metabolic Fates of Hydrolysis Products

Following the enzymatic hydrolysis of this compound, the resulting products, decanoic acid and isobutanol, enter their respective metabolic pathways.

Decanoic acid (capric acid) is a medium-chain fatty acid. Medium-chain fatty acids are primarily metabolized through beta-oxidation in the mitochondria. nih.govnih.govfrontiersin.org This process involves the stepwise removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle to generate energy. researchgate.netnih.govnih.gov Decanoic acid can also be involved in fatty acid synthesis or incorporated into lipids. researchgate.netnih.goveuropa.eu In some cases, medium-chain fatty acids can contribute to the production of ketone bodies, particularly during periods of fasting or altered metabolic states. researchgate.netnih.govnih.govfrontiersin.org

Isobutanol is a branched-chain alcohol. Alcohols are primarily metabolized by oxidation. europa.eu Isobutanol can be oxidized to isobutyraldehyde and then to isobutyric acid. researchgate.netepa.gov Further metabolism of isobutyric acid can occur. Isobutanol can also undergo glucuronidation, a process that increases its water solubility and facilitates its excretion. europa.eueuropa.eu Excretion of isobutanol and its metabolites can occur via exhalation and in urine. europa.eueuropa.eu

The metabolic fates of decanoic acid and isobutanol are well-established pathways within lipid and alcohol metabolism, respectively. The rate and extent of this compound hydrolysis influence the availability of these precursors for their subsequent metabolic transformations.

5.3. Association with Metabolomic Profiles in Biological Databases

This compound, a fatty acid ester, has been cataloged in biological databases and identified in various metabolomic studies, indicating its presence and potential roles in biological systems. The compound is formally listed in the Human Metabolome Database (HMDB) under the accession number HMDB0059865. hmdb.ca Within HMDB, this compound is classified within the class of organic compounds known as fatty acid esters, which are carboxylic ester derivatives of fatty acids. hmdb.ca It is also present in the ChEBI database (CHEBI:87570), where it is annotated as a metabolite. ebi.ac.ukebi.ac.uk This classification suggests its involvement, either directly or indirectly, in metabolic processes.

Research employing metabolomic profiling techniques has identified this compound in different biological matrices, associating its presence or altered levels with specific physiological or biological states. For instance, a study investigating metabolomic profiles of sputum samples for the detection of early-stage lung cancer identified this compound as one of the lipid metabolites contributing to the differentiation between clinical samples (lung cancer positive and negative) and control groups. nih.gov This finding suggests that this compound, as part of the broader lipid profile, may play a role in the metabolic changes associated with lung cancer development or progression, or reflect underlying physiological differences.

Furthermore, this compound was included in a marker set identified through targeted metabolomic analysis of plasma exosomes for predicting the recurrence of esophageal squamous cell carcinoma (ESCC). asm.orgrsc.org The study demonstrated that a panel of metabolites, including this compound, showed potential as biomarkers for predicting ESCC recurrence with a high area under the curve (AUC) value. asm.orgrsc.org These metabolome signatures in exosomes were observed to retain high absolute fold change values across different ESCC stages, potentially linking them to cancer metabolism and highlighting their utility as potential diagnostic and prognostic biomarkers. rsc.org

Beyond human health contexts, this compound has also been detected during the metabolomic profiling of non-Saccharomyces yeasts in wine. core.ac.uk Its presence in such contexts indicates its generation through microbial metabolism during fermentation processes. core.ac.uk

Environmental Fate and Ecotoxicological Investigations of Isobutyl Decanoate

Environmental Degradation Pathways

Understanding how isobutyl decanoate (B1226879) breaks down in the environment is crucial for assessing its persistence. Degradation can occur through biological processes (biodegradation) or abiotic processes like phototransformation.

Biodegradation in Aquatic Environments

Biodegradation is a primary process determining the fate of organic compounds in aquatic environments researchgate.net. While specific studies on the biodegradation of isobutyl decanoate in aquatic systems were not extensively detailed in the search results, related studies on esters and fatty acid derivatives provide some insight. Esters can undergo hydrolysis, breaking down into their parent alcohol and carboxylic acid europa.eueuropa.eu. Decanoate, the carboxylic acid component of this compound, has been studied in the context of microbial metabolism and biodegradation nih.gov. For instance, some Acinetobacter strains associated with spacecraft environments have shown potential for metabolizing or biodegrading decanoate nih.gov. Generally, substances classified as readily biodegradable are not expected to show toxic effects up to the limit of their water solubility europa.eueuropa.eu.

Biodegradation in Terrestrial Environments (e.g., soil)

Microbial degradation is also a significant factor in the fate of organic pollutants in soil researchgate.net. Similar to aquatic environments, esters in soil can be subject to hydrolysis and subsequent microbial breakdown of the resulting alcohol and carboxylic acid. While direct data on this compound biodegradation in soil was not found, the principle of ester hydrolysis and microbial metabolism of fatty acids and alcohols would apply europa.eueuropa.eu. Some studies on other compounds containing branched alkane functions highlight that the presence of branching can sometimes limit biodegradation epa.gov. However, fatty acid esters, as a class, are generally considered readily biodegradable europa.eueuropa.eu.

Phototransformation Processes in Atmospheric Compartments

Phototransformation, the alteration of a molecule by light, can occur in the atmosphere copernicus.org. The volatility of a substance, indicated by its vapor pressure, influences its presence in the atmospheric compartment europa.eueuropa.eu. This compound has a low vapor pressure europa.eu, suggesting that evaporation into the air and transport through the atmosphere is not expected to be significant europa.eu. While phototransformation in air is a known degradation pathway for some substances, the low volatility of this compound suggests that this pathway may not be a primary removal mechanism from the environment europa.eueuropa.eu. Studies on related compounds like methyl decanoate indicate that phototransformation in air can occur, but the relevance for this compound would depend on its specific atmospheric reactivity and concentration europa.eu.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the uptake and retention of a substance by an organism from its environment. The potential for bioaccumulation is often assessed using the octanol-water partition coefficient (log Pow) and the bioconcentration factor (BCF) umweltbundesamt.de. A high log Pow value can indicate a potential to accumulate in fatty tissues europa.euumweltbundesamt.de.

For this compound, the predicted log Pow is 5.5 uni.lu. For neutral nonpolar organic substances with a log Pow between 1 and 6, there is an assumed nearly linear relationship between log Pow and log BCF umweltbundesamt.de. While a high log Pow value (> 4.5) is often used as a screening criterion for bioaccumulative substances, it is noted that this criterion may not always be protective, and substances with lower log Pow values can still be bioaccumulative umweltbundesamt.de.

Ecotoxicity Assessments

Ecotoxicity assessments evaluate the potential harm of a substance to ecosystems and the organisms within them. This often involves testing the toxicity to aquatic organisms like fish, crustaceans, and algae.

Aquatic Ecotoxicity (e.g., Fish, Crustacea, Algae Studies)

Aquatic ecotoxicity studies are commonly performed using standard test species such as fish, Daphnia (crustacea), and algae imo.orgresearchgate.net. These organisms are considered surrogates for a wide range of aquatic life imo.org.

Based on available data, there is limited specific ecotoxicity data for this compound. Some sources indicate "No data available" for the ecotoxicity to fish, crustacea, and algae spectrumchemical.com. However, for fatty acid esters as a category, studies suggest that aquatic invertebrates and algae can show higher sensitivity compared to fish europa.eu. The toxicity of these compounds is often related to their mode of action, such as narcosis europa.eu.

For a related substance, methyl decanoate (a methyl ester of decanoic acid), studies on algae have shown a decrease in toxicity at longer fatty acid chain lengths (≥ C14) europa.eu. For methyl decanoate (C10), estimated QSAR values for algal toxicity were in agreement with experimental values, supporting a trend of reduced toxicity at lower carbon chain lengths compared to C12 europa.eu.

Generally, for substances that are readily biodegradable and have low water solubility, toxic effects up to the limit of water solubility are not expected europa.eueuropa.eu. This compound has low water solubility europa.euthegoodscentscompany.com.

Data Table: Aquatic Ecotoxicity of Related Compounds (Illustrative Examples)

CompoundOrganismEndpointValueSource
Methyl hexanoateAlgae (Pseudokirchneriella subcapitata)EC50 (48 h)> 0.023 mg/L (for C14) europa.eu europa.eu
Isopropyl myristateFish (Brachydanio rerio)LC50 (96h)8400 mg/L fishersci.de fishersci.de
Isopropyl myristateWater Flea (Daphnia magna)EC50 (48h)100 mg/L fishersci.de fishersci.de
Isopropyl myristateAlgae (Desmodesmus subspicatus)EC50 (72h)> 100 mg/L fishersci.de fishersci.de

Terrestrial Ecotoxicity (e.g., Soil Macroorganisms, Plants, Microorganisms)

Investigations into the terrestrial ecotoxicity of chemical substances typically assess their potential impact on organisms residing in the soil environment, including soil macroorganisms (such as earthworms and arthropods), terrestrial plants, and soil microorganisms europa.eugov.gg. These assessments are crucial for understanding the potential environmental risks associated with a compound's release into soil.

General regulatory frameworks for assessing plant protection products highlight the importance of considering risks to soil macroorganisms and non-target terrestrial plants europa.eugov.ggeumonitor.eu. The absence of specific data for this compound underscores the need for targeted studies to fully characterize its potential effects on terrestrial ecosystems.

Environmental Mobility and Distribution

The environmental mobility and distribution of a chemical compound determine its potential to move within and between different environmental compartments, such as soil, water, and air europa.eufao.org. Key factors influencing mobility include a substance's solubility in water, its vapor pressure, and its affinity for organic matter in soil and sediment, often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

For this compound (PubChem CID 121738), direct experimental data on its soil adsorption coefficient (Koc) is reported as unavailable spectrumchemical.com. However, its predicted octanol-water partition coefficient (XlogP) is 5.5 uni.lu. For a group of related fatty acid isobutyl esters, the log Pow values are reported to be high, ranging from 8.65 to 9.42, and their water solubility is low, determined to be less than 0.15 mg/L europa.eu. High log Pow/XlogP values and low water solubility generally indicate a lipophilic nature and a tendency to partition into organic phases rather than the aqueous phase.

Based on these properties, this compound is expected to have a high affinity for organic matter in soil and sediment. This high affinity suggests a low potential for leaching through soil into groundwater amazonaws.com. The substance is likely to primarily reside in the soil matrix or in sediments in aquatic environments, with limited mobility in water.

The low water solubility and relatively high molecular weight (228.37 g/mol ) sigmaaldrich.com also suggest that volatilization from water or moist soil surfaces may not be a primary fate process compared to substances with higher vapor pressures and lower molecular weights. However, distribution into the air compartment would also be influenced by factors such as temperature and air currents.

Applications and Industrial Significance of Isobutyl Decanoate

Utilization in the Flavor and Fragrance Industries

Isobutyl decanoate (B1226879) is recognized for its aromatic properties, making it a valuable ingredient in the flavor and fragrance sectors. thegoodscentscompany.comperflavory.com

As a Direct Flavoring Agent

Potential in Advanced Biofuel Development

Research into alternative fuels has explored the potential of branched-chain esters like isobutyl decanoate to improve the properties of biodiesel. d-nb.infonih.gov

As a Branched-Chain Biodiesel Component

This compound is a branched-chain fatty acid ester (FABCE). d-nb.infonih.gov FABCEs, where a methyl group is replaced with a branched-chain group such as isobutyl, are being investigated as components in advanced biofuels. d-nb.infonih.gov The introduction of branching into the ester structure is a strategy to enhance the performance of biodiesel fuels. d-nb.infonih.gov

Enhancing Low-Temperature Properties of Fuels

A significant challenge for conventional biodiesel, which often consists of fatty acid methyl esters (FAME), is its poor performance at low temperatures due to crystallization. d-nb.infonih.govresearchgate.netdoi.org This can lead to issues like clogged fuel lines and filters. d-nb.info Branched-chain esters, including those derived from isobutanol, have demonstrated the ability to lower crystallization temperatures and cloud points compared to their straight-chain counterparts. d-nb.infonih.govbioline.org.br For example, studies have shown that replacing methyl groups with branched chains like isopropyl or 2-butyl in soybean oil esters results in lower cloud points. d-nb.infonih.govbioline.org.br While specific data for this compound's low-temperature properties in a biodiesel blend were not extensively detailed in the provided text, the general principle that branched chains improve cold flow properties of fatty acid esters in biodiesel suggests its potential in this area. d-nb.infonih.govdoi.orgbioline.org.br

Role as an Intermediate or Reagent in Chemical Synthesis

This compound serves as an intermediate or reagent in various chemical synthesis processes. chemsrc.commedchemexpress.comatamanchemicals.com It can be used as a biochemical reagent in life science-related research. chemsrc.commedchemexpress.commedchemexpress.com The synthesis of esters like this compound typically involves the esterification reaction between decanoic acid and isobutanol, often in the presence of a catalyst. ontosight.aieuropa.eu This fundamental reaction is a key method for producing such compounds for diverse industrial and research applications. ontosight.aieuropa.eu

Q & A

Q. How can isobutyl decanoate be reliably identified and characterized in laboratory settings?

Methodological Answer : Identification involves gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (¹H and ¹³C NMR). Purity assessment requires high-performance liquid chromatography (HPLC) with a C18 column, using decanoic acid and isobutanol as reference standards. Calibration curves should account for potential co-elution with structurally similar esters (e.g., isobutyl octanoate) .

Q. What are the optimal reaction conditions for synthesizing this compound in small-scale laboratory setups?

Methodological Answer : Esterification under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at 110–120°C for 6–8 hours achieves yields >85%. Solvent-free microwave-assisted synthesis (200–400 W, 30–45 minutes) offers a greener alternative, but requires precise temperature control to avoid decarboxylation . Post-synthesis purification via fractional distillation (boiling point ~245°C) is critical to isolate the ester from unreacted decanoic acid.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

Methodological Answer : Systematic meta-analysis of literature data should categorize studies by analytical methods (e.g., dynamic light scattering vs. gravimetric solubility tests). Controlled replication experiments under standardized conditions (e.g., 25°C, pH 7.0) are essential. For solubility conflicts, use Hansen solubility parameters to model interactions with solvents like ethanol or hexane, validating results with differential scanning calorimetry (DSC) .

Q. What enzymatic pathways or microbial systems can degrade this compound, and how can this inform environmental fate studies?

Methodological Answer : In vitro assays using acyl-CoA synthetases (e.g., E. coli FadD mutants) can quantify degradation rates. Mutant enzymes with enhanced activity on decanoate (e.g., FadD L109P) improve catalytic efficiency. Pair this with gas chromatography to monitor CO₂ evolution in soil microcosms, correlating degradation kinetics with microbial community profiles via 16S rRNA sequencing .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies of this compound?

Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For non-monotonic responses, apply Bayesian hierarchical models to account for variability between biological replicates. Sensitivity analysis should test assumptions about baseline toxicity thresholds .

Q. How should researchers design experiments to differentiate between ester hydrolysis and oxidative degradation pathways?

Methodological Answer : Isotopic labeling (e.g., deuterated isobutyl groups) combined with LC-MS/MS can track hydrolysis products (decanoic acid) vs. oxidation byproducts (epoxides or ketones). Control experiments must include antioxidants (e.g., BHT) to suppress autoxidation and pH-stabilized buffers to isolate hydrolytic effects .

Advanced Analytical Challenges

Q. What advanced spectroscopic techniques can resolve isobaric interferences between this compound and branched-chain analogs?

Methodological Answer : High-resolution mass spectrometry (HR-MS) with collision-induced dissociation (CID) fragments at m/z 85.065 (C₅H₉O⁺) for isobutyl vs. m/z 99.081 (C₆H₁₁O⁺) for tert-butyl analogs. Ion mobility spectrometry (IMS) further separates co-eluting isomers based on drift time differences .

Q. How can computational modeling predict the phase behavior of this compound in mixed solvent systems?

Methodological Answer : Molecular dynamics simulations using the OPLS-AA force field can model solvation free energies. Validate predictions with small-angle X-ray scattering (SAXS) to observe micelle formation in aqueous-ethanol mixtures .

Data Reproducibility & Validation

Q. What protocols ensure reproducibility in measuring the octanol-water partition coefficient (log P) of this compound?

Methodological Answer : Use the shake-flask method with HPLC quantification, ensuring phase separation via centrifugation (10,000 × g, 10 minutes). Report log P values as the mean of triplicate runs ± standard deviation, including temperature (25°C) and ionic strength (0.01 M NaCl) .

Q. How can researchers validate conflicting bioactivity data (e.g., antimicrobial efficacy) across studies?

Methodological Answer : Standardize microbial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar). Compare minimum inhibitory concentrations (MICs) using broth microdilution assays with resazurin viability staining. Apply meta-regression to assess confounding variables like inoculum size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.